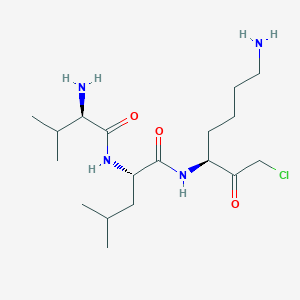

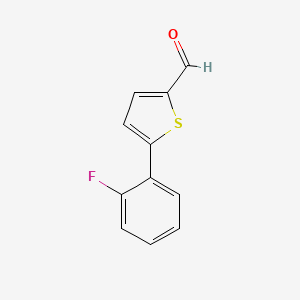

![molecular formula C10H10N2O3 B1336864 N-[4-[(E)-2-nitroethenyl]phenyl]acetamide CAS No. 20805-52-1](/img/structure/B1336864.png)

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

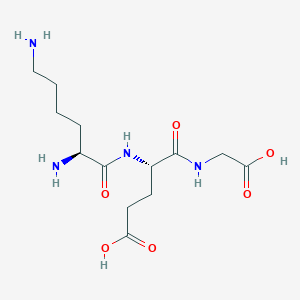

“N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” is a chemical compound with the molecular formula C10H10N2O3 . It is also known as “N-{4-[(E)-2-(4-Amino-2-nitrophenyl)ethenyl]phenyl}acetamide” with a linear formula of C16H15N3O3 .

Molecular Structure Analysis

The molecular structure of “N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” has been confirmed by physicochemical properties and spectroanalytical data such as NMR and IR . The compound has a molecular weight of 206.198 Da .Physical And Chemical Properties Analysis

“N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” is a crystalline solid that is white in color with a melting point of 168-169°C. The compound is sparingly soluble in water and ethanol, but freely soluble in acetone and ethyl acetate.Aplicaciones Científicas De Investigación

Chemical Properties

“N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” is also known as “N-[4-(2-nitroethenyl)phenyl]acetamide”. It has the molecular formula C8H8N2O3 and a molecular weight of 180.1607 . The compound’s IUPAC Standard InChIKey is NQRLPDFELNCFHW-UHFFFAOYSA-N .

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical properties . The addition of the dimethylamine group led to a large fluorescence emission (71% of fluorescence quantum yield in DMSO solution) that can be triggered by two and three-photon excitations, which is essential for biological applications . Furthermore, dimethylamine also red-shifts the lower energy state by approximately 90 nm, increasing the two-photon absorption cross-section of the lower energy band by more than 100% compared with the other studied compounds .

Fluorescence Emission

The compound with the dimethylamine group (the only fluorescent compound studied here), showed a high fluorescence quantum yield (71% in DMSO) was observed . This property is crucial for various applications, including biological imaging and sensing.

Thermochemistry Data

The compound has been studied for its thermochemistry data . This information is crucial for understanding the compound’s stability, reactivity, and potential applications in various chemical reactions.

Antimicrobial and Anticancer Applications

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These studies aim to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Use in Organic Molecules’ Backbones

The incorporation of electron-withdrawing (EW) and electron-donating (ED) groups in organic molecules’ backbones has been driving a great variety of biological, photonic, and optoelectronic applications . The ability of such groups to enhance the linear and nonlinear optical of the organic structure is of significant interest .

Direcciones Futuras

The future directions for “N-[4-[(E)-2-nitroethenyl]phenyl]acetamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also involve the design of new derivatives of this compound that could be used as therapeutic candidates .

Mecanismo De Acción

Target of Action

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide, also known as N-[4-(2-nitroethenyl)phenyl]acetamide, is a complex compound. Similar compounds, such as sulfonamide derivatives, have been found to exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (dhfr) .

Mode of Action

Similar compounds, such as n4-substituted sulfonamides, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway . This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby disrupting DNA synthesis and cell division .

Biochemical Pathways

Similar compounds, such as n4-substituted sulfonamides, are known to affect the folate pathway by inhibiting dhfr . This inhibition disrupts the synthesis of purine nucleotides, thymidine, and several amino acids, which are essential for DNA replication and cell division .

Pharmacokinetics

The compound is described as a crystalline solid that is sparingly soluble in water and ethanol, but freely soluble in acetone and ethyl acetate. This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

Similar compounds, such as n4-substituted sulfonamides, have been found to exhibit antimicrobial and anticancer activities . These compounds inhibit DHFR, disrupting DNA synthesis and cell division, which may lead to cell death .

Action Environment

Propiedades

IUPAC Name |

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-8(13)11-10-4-2-9(3-5-10)6-7-12(14)15/h2-7H,1H3,(H,11,13)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLIIZFNXSJVLW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(E)-2-nitroethenyl]phenyl]acetamide | |

CAS RN |

20805-52-1 |

Source

|

| Record name | NSC122822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)